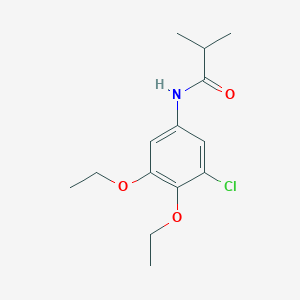![molecular formula C17H39FN2O3Si B14352991 N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine CAS No. 90375-68-1](/img/structure/B14352991.png)
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine is a compound that belongs to the class of organosilanes. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its dual functional groups: a fluorohexyl group and a triethoxysilyl group. These functional groups confer unique properties to the compound, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 1,2-ethanediamine with 6-fluorohexyl bromide under basic conditions to form N1-(6-fluorohexyl)ethane-1,2-diamine. This intermediate is then reacted with 3-(triethoxysilyl)propyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The fluorohexyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Hydrolysis of the triethoxysilyl group can be carried out using water or aqueous acid/base solutions.
Major Products
Oxidation: Oxidized derivatives of the fluorohexyl group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Siloxane-linked polymers or networks.
Wissenschaftliche Forschungsanwendungen
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to promote adhesion between different materials, forming hybrid materials.
Biology: Utilized in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Wirkmechanismus
The mechanism of action of N1-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with hydroxyl groups on surfaces, forming stable siloxane linkages. This property is particularly useful in applications requiring strong adhesion and durability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Triethoxysilyl)propyl isocyanate: Another organosilane with similar silane functionality but different reactivity due to the isocyanate group.
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but with two silane groups, offering different bonding capabilities.
Uniqueness
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine is unique due to the presence of both a fluorohexyl group and a triethoxysilyl group. This combination provides a balance of hydrophobicity and reactivity, making it versatile for various applications. The fluorohexyl group imparts hydrophobic properties, while the triethoxysilyl group allows for strong bonding with substrates.
Eigenschaften
CAS-Nummer |
90375-68-1 |
|---|---|
Molekularformel |
C17H39FN2O3Si |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
N-(6-fluorohexyl)-N'-(3-triethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H39FN2O3Si/c1-4-21-24(22-5-2,23-6-3)17-11-14-20-16-15-19-13-10-8-7-9-12-18/h19-20H,4-17H2,1-3H3 |
InChI-Schlüssel |
ACNVLLNIDYCFBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNCCNCCCCCCF)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


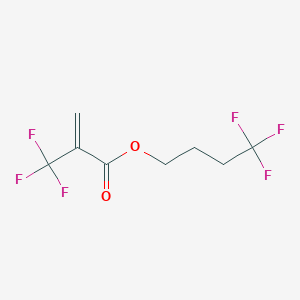
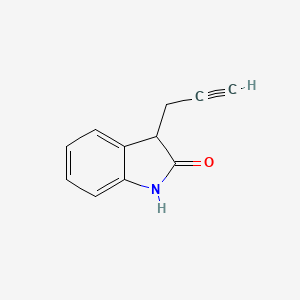
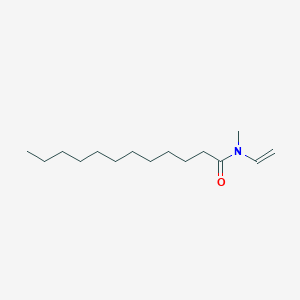
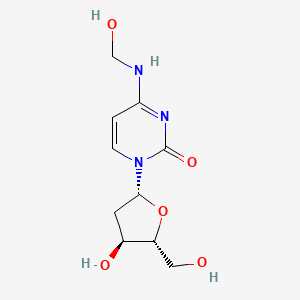
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
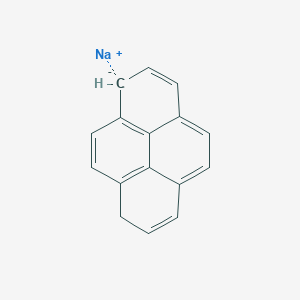
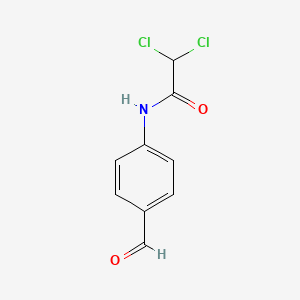
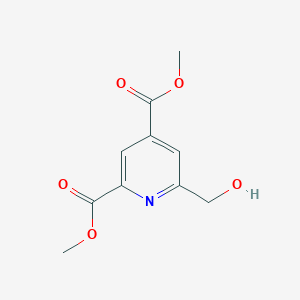
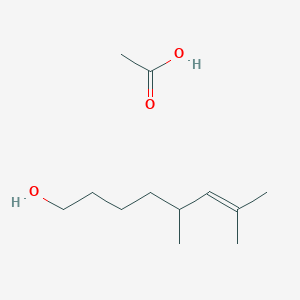
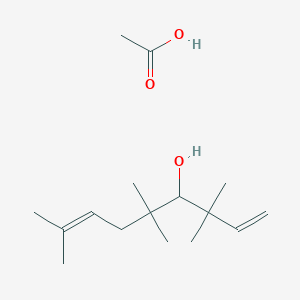
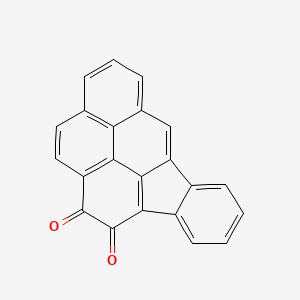
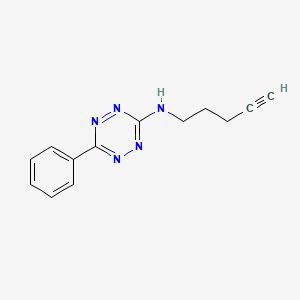
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
